molecular formula C22H15ClN2O5 B2563556 7-Chloro-1-(2-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 846590-88-3

7-Chloro-1-(2-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2563556
CAS No.: 846590-88-3
M. Wt: 422.82
InChI Key: FDOQHIWTGIMCCS-UHFFFAOYSA-N
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Description

7-Chloro-1-(2-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H15ClN2O5 and its molecular weight is 422.82. The purity is usually 95%.
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Biological Activity

7-Chloro-1-(2-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure that includes a chromeno-pyrrole moiety. Its molecular formula is C18H16ClN3O3, and it exhibits properties typical of compounds with significant biological activity. The presence of chlorine and methoxy groups may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may function through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Binding : It may bind to receptors that modulate signaling pathways related to inflammation and cell proliferation.
  • Antioxidant Activity : Some derivatives have exhibited antioxidant properties, which can protect cells from oxidative stress.

Biological Activity Overview

The following table summarizes key biological activities reported for this compound:

Activity Effect Reference
AntimicrobialInhibits growth of Staphylococcus aureus
AntiproliferativeInduces apoptosis in cancer cell lines
AntioxidantReduces oxidative stress in vitro
Enzyme inhibitionInhibits specific metabolic enzymes

1. Antimicrobial Activity

A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was comparable to standard antibiotics like gentamicin, indicating its potential as a lead compound for developing new antimicrobial agents .

2. Antiproliferative Effects

Research involving various tumor cell lines revealed that this compound effectively induced apoptosis and cell cycle arrest. The IC50 values indicated strong antiproliferative effects, particularly in human melanoma cells. The selectivity index (SI) suggested a favorable therapeutic window for further development .

3. Oxidative Stress Reduction

In vitro assays showed that the compound could significantly reduce markers of oxidative stress in cellular models. This antioxidant activity may contribute to its protective effects against cellular damage and inflammation .

Properties

IUPAC Name

7-chloro-1-(2-methoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O5/c1-11-9-17(24-30-11)25-19(13-5-3-4-6-15(13)28-2)18-20(26)14-10-12(23)7-8-16(14)29-21(18)22(25)27/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOQHIWTGIMCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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